

An In-Depth Technical Guide to the Mechanism of Action of VUT-MK142

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Vut-MK142**

Cat. No.: **B611789**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUT-MK142 is a novel, synthetic small molecule that has demonstrated significant potential in promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes. This document provides a comprehensive overview of the known mechanism of action of **VUT-MK142**, based on the foundational research by Koley et al. (2013). It details the compound's efficacy in inducing cardiomyogenesis, presents quantitative data from key experiments, outlines the experimental protocols used to elicit these findings, and provides visual representations of the associated biological pathways and workflows. While the precise molecular target of **VUT-MK142** remains to be fully elucidated, this guide offers a thorough understanding of its current characterization as a potent cardiomyogenic agent.

Core Mechanism of Action

VUT-MK142 is a derivative of Cardiogenol C (CgC) and has been shown to be a more potent inducer of cardiomyogenesis.^{[1][2]} Its primary mechanism of action is the promotion of differentiation of pre-cardiac mesoderm into functional cardiomyocytes.^{[1][2]} Research indicates that **VUT-MK142** likely acts at a very early stage of cardiomyocyte development, preceding the expression of the key cardiac transcription factor Nkx2.5.^[1] This suggests that **VUT-MK142** may influence the commitment of mesodermal precursor cells to the cardiomyogenic lineage.

The compound has been observed to significantly upregulate the expression of critical cardiac markers, including Atrial Natriuretic Factor (ANF) and Nkx2.5, in various cell lines. Furthermore, treatment with **VUT-MK142** has been shown to promote the development of spontaneously beating cardiomyocytes from cardiovascular progenitor cells (CVPCs).

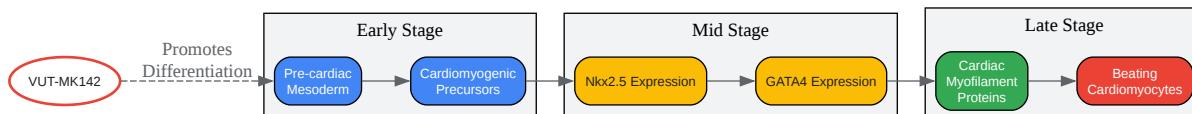
Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary research on **VUT-MK142**, demonstrating its efficacy in promoting cardiomyogenesis.

Table 1: Upregulation of Nkx2.5 Promoter Activity by **VUT-MK142**

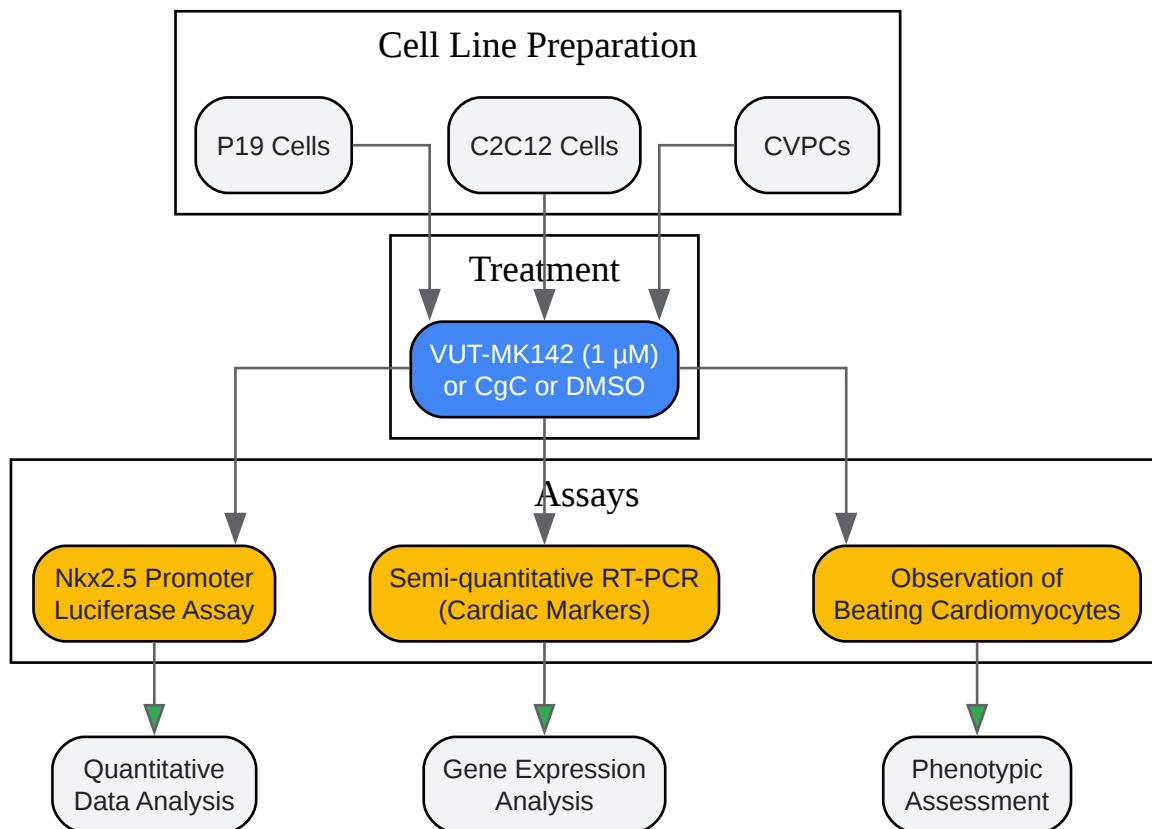
Cell Line	Treatment (1 μ M VUT-MK142, 7 days)	Fold Increase in Luciferase Signal (Mean \pm SEM, n)	p-value
P19	VUT-MK142	3.1 \pm 0.3 (n=5)	< 0.05
C2C12	VUT-MK142	2.2 \pm 0.2 (n=6)	< 0.01

Data extracted from Koley et al. (2013). The fold increase is relative to control cells treated with 0.005% DMSO.


Table 2: Comparison of Nkx2.5 Promoter Upregulation: **VUT-MK142** vs. Cardiogenol C (CgC)

Cell Line	Treatment	Fold Increase in Luciferase Signal (Mean \pm SEM, n)
P19	VUT-MK142 (1 μ M)	3.1 \pm 0.3 (n=5)
P19	CgC	1.6 \pm 0.2 (n=5)
C2C12	VUT-MK142 (1 μ M)	2.2 \pm 0.2 (n=6)
C2C12	CgC	1.4 \pm 0.2 (n=5)

Data extracted from Koley et al. (2013), highlighting the superior cardiomyogenic activity of **VUT-MK142** compared to its parent compound.


Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for cardiomyogenesis and the experimental workflows used to characterize **VUT-MK142**.

[Click to download full resolution via product page](#)

Caption: Proposed point of action for **VUT-MK142** in the cardiomyogenesis signaling pathway.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for evaluating the cardiomyogenic activity of **VUT-MK142**.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary research on **VUT-MK142**.

Cell Culture and Differentiation

- P19 and C2C12 Cell Culture:
 - P19 mouse embryonic carcinoma cells and C2C12 mouse myoblast cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
 - Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
- Cardiovascular Progenitor Cell (CVPC) Culture and Cardiomyocyte Differentiation:
 - CVPCs were cultured and differentiated into cardiomyocytes as previously described.
 - To induce differentiation, CVPCs were aggregated to form cardiac bodies (CBs).
 - Cardiomyogenesis in the CBs was monitored for 20 days.
 - **VUT-MK142** (1 µM) was added to the culture medium at different time intervals (days 0-5 or days 5-7) to assess its effect on the onset and degree of cardiomyogenesis.

Nkx2.5 Promoter Luciferase Reporter Assay

- Cell Seeding: P19 or C2C12 cells were seeded in 24-well plates at a density of 5 x 10⁴ cells per well.
- Transfection: After 24 hours, cells were transfected with a luciferase reporter construct containing the Nkx2.5 promoter using a suitable transfection reagent.
- Treatment: 24 hours post-transfection, the medium was replaced with fresh medium containing either 1 µM **VUT-MK142**, Cardiogenol C (as a positive control), or 0.005% DMSO

(as a vehicle control).

- Incubation: Cells were incubated for 7 days.
- Luciferase Assay: After the incubation period, cells were lysed, and luciferase activity was measured using a luminometer according to the manufacturer's protocol.
- Data Analysis: Luciferase activity was normalized to total protein concentration, and the fold change in activity relative to the DMSO control was calculated. Statistical significance was determined using an appropriate statistical test (e.g., t-test).

Semi-quantitative RT-PCR for Cardiac Markers

- RNA Extraction: Total RNA was extracted from CVPCs differentiated in the presence or absence of 1 μ M **VUT-MK142** using a standard RNA isolation kit.
- cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme.
- PCR Amplification: The cDNA was then used as a template for PCR amplification with primers specific for early mesodermal and myocardial transcription factor genes (e.g., Brachyury, Nkx2.5, GATA4, Mef2c) and cardiac structural genes (e.g., α -cardiac actin, cardiac troponin I). GAPDH was used as an internal control.
- Gel Electrophoresis: The PCR products were resolved on an agarose gel and visualized by ethidium bromide staining.
- Analysis: The intensity of the bands was quantified to determine the relative expression levels of the target genes.

Conclusion

VUT-MK142 is a promising small molecule that effectively promotes the differentiation of pre-cardiac mesoderm into cardiomyocytes. Its superior potency compared to its parent compound, Cardiogenol C, makes it a valuable tool for in vitro studies of cardiomyogenesis and a potential candidate for further investigation in the context of cardiac regenerative medicine. While the precise molecular target and the exact signaling cascade it modulates are yet to be fully elucidated, the current body of evidence strongly suggests that **VUT-MK142** acts on the early

commitment of precursor cells to the cardiac lineage. Future research should focus on identifying the direct binding partner(s) of **VUT-MK142** to fully unravel its mechanism of action and unlock its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. VUT-MK142 : a new cardiomyogenic small molecule promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Mechanism of Action of VUT-MK142]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b611789#what-is-the-mechanism-of-action-of-vut-mk142>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com